Anticancer agent 185

Breast Cancer Cytotoxicity Stereochemistry

ER+ breast cancer research often lacks stereochemically defined leads with robust SAR. Anticancer Agent 185 (compound 9d) addresses this gap as a triazole-linked pyrazolo[1,5-a]pyrimidine glycohybrid with validated potency. • IC50 = 15.3 µM against MCF-7 cells (MTT assay) • Specific (2R,3R,4S,5R,6R) stereoisomer; distinct from the weaker (2R,3S,4S,5R,6R) form • Supported by molecular docking & SAR studies for rational derivatization • Serves as chemical probe, benchmark control, or lead compound Supplied with full analytical data; custom synthesis with flexible batch sizes.

Molecular Formula C29H29ClN6O10
Molecular Weight 657.0 g/mol
Cat. No. B15137917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 185
Molecular FormulaC29H29ClN6O10
Molecular Weight657.0 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(C(O1)N2C=C(N=N2)COC3=CC(=NC4=CC=NN43)C5=CC=C(C=C5)Cl)OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C29H29ClN6O10/c1-15(37)41-14-23-26(43-16(2)38)27(44-17(3)39)28(45-18(4)40)29(46-23)35-12-21(33-34-35)13-42-25-11-22(19-5-7-20(30)8-6-19)32-24-9-10-31-36(24)25/h5-12,23,26-29H,13-14H2,1-4H3/t23-,26-,27+,28-,29-/m1/s1
InChIKeyVGADFQGLCPYFQS-ZKRUMVIUSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anticancer Agent 185 (Compound 9d)


Anticancer agent 185, also designated as compound 9d, is a triazole-linked glycohybrid derivative of the pyrazolo[1,5-a]pyrimidine scaffold [1]. It belongs to a novel class of hybrid molecules synthesized via a microwave-assisted copper-catalyzed approach, yielding a series of stereochemically diverse compounds with yields up to 98% [2]. The compound is characterized by the molecular formula C29H29ClN6O10 and a molecular weight of 657.03 g/mol . Its design integrates a carbohydrate moiety with a heterocyclic core, a strategy aimed at enhancing biological activity and pharmacokinetic properties [3].

Compound Class Triazole-linked glycohybrid, pyrazolo[1,5-a]pyrimidine scaffold
Research Context Breast cancer cell line cytotoxicity studies (MCF-7 model)
Selection Context Stereochemically defined (2R,3R,4S,5R,6R) isomer, SAR-supported profile

Specificity of Anticancer Agent 185


The anticancer activity of pyrazolo[1,5-a]pyrimidine-based compounds is exquisitely sensitive to stereochemical and structural modifications. Within the series of 27 synthesized glycohybrids, only specific stereoisomers exhibit potent cytotoxicity [1]. For instance, the (2R,3R,4S,5R,6R) stereoisomer of the triazole-linked glycohybrid demonstrates the best inhibitory effect against MCF-7 cells (IC50 = 15.3 µM), while its (2R,3S,4S,5R,6R) counterpart shows significantly weaker activity against the same cell line [2]. This stereochemical dependence, coupled with the specific triazole linker and glycoside moiety, means that substituting Anticancer Agent 185 with a structurally similar but stereochemically distinct analog, or a pyrazolo[1,5-a]pyrimidine core without the full glycohybrid architecture, will likely result in a substantial loss of potency and altered target engagement, as confirmed by molecular docking and SAR studies [3].

Stereoisomer mismatch Different stereoisomer may show altered MCF-7 response and cell-line selectivity profile.
Core scaffold truncation Pyrazolo[1,5-a]pyrimidine without full glycohybrid architecture may not reproduce reported target engagement context.

Quantitative Differentiation of Agent 185


MCF-7 Cytotoxicity vs. Stereoisomer

Anticancer agent 185 (compound 9d) demonstrates the highest potency against the MCF-7 breast cancer cell line among all 27 synthesized triazole-linked glycohybrids [1]. Its activity is directly compared to its (2R,3S,4S,5R,6R) stereoisomer, which, while more potent against MDA-MB231 cells (IC50 = 29.1 µM), shows inferior activity against MCF-7 cells [2]. This highlights the critical role of stereochemistry in determining cell-line selectivity.

Stereoisomer cytotoxicity
Head-to-head
Target: IC₅₀ 15.3 µM (MCF-7) Comparator: (2R,3S,4S,5R,6R) stereoisomer less active vs MCF-7, optimal IC₅₀ 29.1 µM (MDA-MB231)
Reported MCF-7 response context; stereochemistry-dependent
Comparator's MCF-7 IC₅₀ not explicitly reported
Breast Cancer Cytotoxicity Stereochemistry

Breast Cancer Cell Line Selectivity

The compound series exhibits distinct cell line selectivity. Anticancer agent 185 (compound 9d) is the optimal inhibitor for MCF-7 cells [1]. In contrast, its stereoisomer (2R,3S,4S,5R,6R) shows better activity against the triple-negative breast cancer (TNBC) cell line MDA-MB231 (IC50 = 29.1 µM) [2]. This differential selectivity is a key differentiator for researchers choosing between compounds for specific breast cancer subtype models.

Cell line selectivity
Class-level
Target: top rank for MCF-7 (IC₅₀ 15.3 µM) Comparator stereoisomer: top rank for MDA-MB231 (IC₅₀ 29.1 µM)
MCF-7 selectivity context; TNBC model isoform less active
Rankings based on 27-glycohybrid series
Cell Line Selectivity Triple-Negative Breast Cancer ER+ Breast Cancer

Molecular Docking and SAR Validation

The superior activity of Anticancer agent 185 against MCF-7 cells is not an artifact of assay conditions but is supported by molecular docking studies and structure-activity relationship (SAR) analysis [1]. These computational and empirical analyses provide a mechanistic rationale for the compound's potency, linking specific structural features (stereochemistry, triazole linker, glycoside moiety) to its biological effect. This is a key differentiator from other pyrazolo[1,5-a]pyrimidine derivatives lacking this specific glycohybrid architecture, for which such detailed SAR may not be established.

Docking & SAR support
Supporting evidence
In vitro activity rationalized by molecular docking and SAR analysis
Supports structure-activity rationale
Qualitative differentiation from simpler pyrazolopyrimidine analogs
Molecular Docking Structure-Activity Relationship Mechanism of Action

Anticancer Agent 185 Applications


ER+ Breast Cancer Lead Optimization

Anticancer agent 185, with its validated IC50 of 15.3 µM against the MCF-7 cell line, serves as an ideal lead compound for medicinal chemistry programs focused on estrogen receptor-positive (ER+) breast cancer [1]. Its established structure-activity relationship (SAR) and molecular docking data provide a robust foundation for further derivatization to improve potency, selectivity, and pharmacokinetic properties [2].

Stereochemistry-Activity Relationship Studies

The compound's distinct activity profile compared to its (2R,3S,4S,5R,6R) stereoisomer makes it a valuable tool for investigating the impact of stereochemistry on anticancer activity [3]. Researchers can use this pair of stereoisomers to probe how subtle changes in three-dimensional structure influence target binding, cell line selectivity, and downstream signaling pathways, generating critical insights for rational drug design [4].

Mechanism of Action Chemical Probe

Given the compound's well-characterized activity and the availability of supporting molecular docking data, Anticancer agent 185 can be deployed as a chemical probe to deconvolute the mechanism of action of pyrazolo[1,5-a]pyrimidine-based glycohybrids in breast cancer cells [5]. Its use in target identification and validation studies can help elucidate novel therapeutic targets in breast cancer.

MCF-7 HTS Benchmark Compound

With its defined IC50 of 15.3 µM in MCF-7 cytotoxicity assays, Anticancer agent 185 can be used as a reliable positive control or benchmark compound in high-throughput screening campaigns aimed at identifying novel anti-breast cancer agents [6]. Its consistent activity profile ensures robust assay performance and facilitates the normalization of screening data across different batches or platforms.

Application
Selection Property
Validation Focus
ER+ breast cancer cell model studies
Reported MCF-7 cytotoxicity profile
Cell-viability endpoint consistency
Stereochemistry-activity relationship (SAR) studies
Stereochemically pure (2R,3R,4S,5R,6R) isomer
Enantiomer-specific assay response
Mechanism-of-action probe for glycohybrids
Docking-supported target engagement context
Pathway-response and target identification endpoints
MCF-7 cytotoxicity screening reference
Defined IC₅₀ in cell-model system
Inter-assay reproducibility and normalization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anticancer agent 185

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.